molecular formula C5H7NO3 B1582630 N-Methylmaleamic acid CAS No. 6936-48-7

N-Methylmaleamic acid

Cat. No.: B1582630
CAS No.: 6936-48-7
M. Wt: 129.11 g/mol
InChI Key: DFQUBYCHLQAFOW-UHFFFAOYSA-N
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Description

N-Methylmaleamic acid: is an organic compound with the molecular formula C5H7NO3 . It is a derivative of maleic acid, where one of the carboxyl groups is replaced by a methylamino group. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of maleic anhydride with methylamine under controlled conditions.

  • Industrial Production Methods: The industrial production of this compound involves large-scale chemical reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

N-Methylmaleamic acid is used in several scientific research applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: It is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methylmaleamic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Maleic acid

  • Fumaric acid

  • Itaconic acid

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Properties

CAS No.

6936-48-7

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

4-(methylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C5H7NO3/c1-6-4(7)2-3-5(8)9/h2-3H,1H3,(H,6,7)(H,8,9)

InChI Key

DFQUBYCHLQAFOW-UHFFFAOYSA-N

SMILES

CNC(=O)C=CC(=O)O

Canonical SMILES

CNC(=O)C=CC(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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